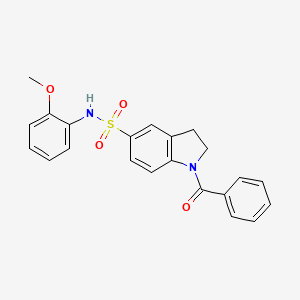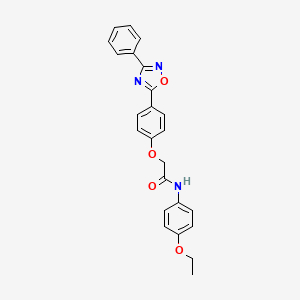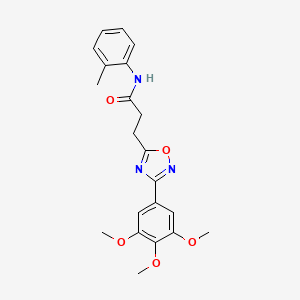
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide is a chemical compound that belongs to the class of indoline sulfonamides. It has been widely studied for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide involves its binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for various physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects
Studies have shown that 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide has various biochemical and physiological effects. It has been shown to decrease intraocular pressure in glaucoma patients, reduce seizure activity in animal models of epilepsy, and inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide. One area of research is the development of new derivatives of this compound with improved potency and selectivity for specific carbonic anhydrase isoforms. Another area of research is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and cystic fibrosis. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
In conclusion, 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide is a promising compound with potential applications in various scientific research fields. Its unique properties make it a useful tool for studying the role of carbonic anhydrase enzymes in various physiological processes, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide can be achieved through a multistep process. The first step involves the reaction between 2-methoxyaniline and 4-chlorobenzoyl chloride to obtain 2-methoxy-N-(4-chlorobenzoyl)aniline. This intermediate is then reacted with indoline-5-sulfonic acid to produce the final product, 1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide.
Aplicaciones Científicas De Investigación
1-benzoyl-N-(2-methoxyphenyl)indoline-5-sulfonamide has been studied for its potential use in various scientific research applications. One of the main areas of research is its use as an inhibitor of carbonic anhydrase enzymes, which are involved in many physiological processes. Studies have shown that this compound is a potent inhibitor of carbonic anhydrase II, making it a potential therapeutic agent for various diseases, including glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
1-benzoyl-N-(2-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-28-21-10-6-5-9-19(21)23-29(26,27)18-11-12-20-17(15-18)13-14-24(20)22(25)16-7-3-2-4-8-16/h2-12,15,23H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNHJZHRWHXEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7695531.png)
![3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7695532.png)








